molecular formula C9H7FN2 B2770267 8-Fluoroquinolin-3-amine CAS No. 1207187-32-3; 936324-21-9

8-Fluoroquinolin-3-amine

Cat. No.: B2770267
CAS No.: 1207187-32-3; 936324-21-9
M. Wt: 162.167
InChI Key: ZXZAQZWSGSBUNR-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-3-amine (CAS: 936324-21-9) is a fluorinated quinoline derivative with the molecular formula C₉H₇FN₂ and a molecular weight of 162.16 g/mol . It is characterized by a fluorine substituent at the 8-position and an amine group at the 3-position of the quinoline scaffold. The compound is typically stored under dark, dry conditions at 2–8°C due to its sensitivity to environmental degradation . Its hydrochloride salt form (CAS: 1207187-32-3, molecular weight: 198.62 g/mol) is synthesized for enhanced stability and solubility in pharmaceutical applications, with purity standards ≥97% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZAQZWSGSBUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936324-21-9
Record name 8-fluoroquinolin-3-amine
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Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Quinolin-3-amines

8-Chloroquinolin-3-amine (CAS: 1296950-92-9)

  • Molecular formula : C₉H₈Cl₂N₂
  • Molecular weight : 215.08 g/mol .
  • Key differences: The chlorine atom at position 8 increases molecular weight and polarizability compared to fluorine. Chlorine’s larger atomic radius may sterically hinder interactions in biological systems. No direct pharmacological data are available, but its synthesis typically involves dihydrochloride salt formation for improved stability .

8-Bromoquinolin-3-amine (CAS: 2598265-15-5)

  • Molecular formula : C₉H₇BrN₂
  • Molecular weight : 241.06 g/mol .
  • Key differences : Bromine’s higher molecular weight and stronger electron-withdrawing effects could alter metabolic stability compared to fluorine. Brominated analogs are often used in cross-coupling reactions for functionalization .
Table 1: Physicochemical Comparison of Halogen-Substituted Quinolin-3-amines
Compound Molecular Weight (g/mol) Halogen Melting Point (°C) Key Applications
8-Fluoroquinolin-3-amine 162.16 F Not reported Drug intermediate
8-Chloroquinolin-3-amine 215.08 Cl Not reported Synthetic intermediate
8-Bromoquinolin-3-amine 241.06 Br Not reported Cross-coupling reactions

Nitro-Substituted Quinoline Derivatives (NQ Series)

describes a series of 3-nitroquinolin-4-amine derivatives (NQ1–NQ6) with varied substituents. Key comparisons include:

  • NQ6 (4-(3-Bromophenylamino)-6-methoxy-3-nitroquinolin-7-ol): Molecular weight: 390.24 g/mol Melting point: 254°C Key feature: Bromine substitution improves halogen bonding in target interactions .
Table 2: Nitro-Substituted Quinoline Derivatives
Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%)
NQ1 425.14 Ethynylphenyl, benzyloxy, methoxy 222 89
NQ6 390.24 Bromophenyl, methoxy, nitro 254 95
This compound 162.16 Fluoro, amine Not reported Not available

Comparison Insights :

  • Nitro-substituted derivatives (NQ series) exhibit higher molecular weights and melting points due to bulky substituents and nitro groups.
  • This compound lacks the nitro group, reducing electrophilicity but improving metabolic stability in drug design .

Functionalized 4-Anilinoquinolines

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

  • Molecular formula : C₁₆H₁₂BrF₂N₂
  • Synthesis : One-step protocol with 83% yield, emphasizing scalability .
  • Key feature : Difluoromethyl group enhances lipophilicity and bioavailability compared to fluorine .

N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(1H-pyrazol-4-yl)quinolin-4-amine (31)

  • Molecular weight: Not explicitly reported
  • Synthesis : Microwave-assisted Suzuki coupling (51% yield) .
  • Key feature : Pyrazole moiety introduces hydrogen-bonding capabilities, improving target affinity .

Comparison with this compound:

  • 4-Anilinoquinolines prioritize substitutions at the 4-position for kinase inhibition, whereas 8-fluoro-3-amine derivatives may target different binding pockets.

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